molecular formula C8H17IO2 B1402870 1,1-Diethoxy-4-iodobutane CAS No. 1365964-16-4

1,1-Diethoxy-4-iodobutane

Cat. No.: B1402870
CAS No.: 1365964-16-4
M. Wt: 272.12 g/mol
InChI Key: SICAGLWXWIDTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethoxy-4-iodobutane is an organic compound with the molecular formula C8H17IO2. It is characterized by the presence of an iodine atom attached to a butane chain, which is further substituted with two ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-4-iodobutane can be synthesized through a multi-step process involving the reaction of butanal with ethanol in the presence of a catalyst. The reaction typically takes place in a batch stirred reactor using Amberlyst cation-exchange resins as the catalyst. The reaction conditions, such as temperature, feed composition, and catalyst loading, are optimized to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethoxy-4-iodobutane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the iodine atom can yield butane derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-Diethoxy-4-iodobutane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-4-iodobutane involves its interaction with molecular targets through substitution, oxidation, and reduction reactions. The ethoxy groups and iodine atom play crucial roles in determining the reactivity and interaction pathways of the compound. The specific molecular targets and pathways depend on the nature of the reactions and the conditions under which they are carried out .

Comparison with Similar Compounds

Uniqueness: 1,1-Diethoxy-4-iodobutane is unique due to the presence of both ethoxy groups and an iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

1,1-diethoxy-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17IO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICAGLWXWIDTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCI)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312596
Record name 1,1-Diethoxy-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365964-16-4
Record name 1,1-Diethoxy-4-iodobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365964-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diethoxy-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diethoxy-4-iodobutane
Reactant of Route 2
Reactant of Route 2
1,1-Diethoxy-4-iodobutane
Reactant of Route 3
Reactant of Route 3
1,1-Diethoxy-4-iodobutane
Reactant of Route 4
1,1-Diethoxy-4-iodobutane
Reactant of Route 5
Reactant of Route 5
1,1-Diethoxy-4-iodobutane
Reactant of Route 6
1,1-Diethoxy-4-iodobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.